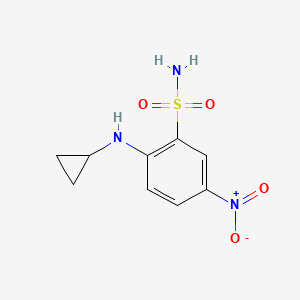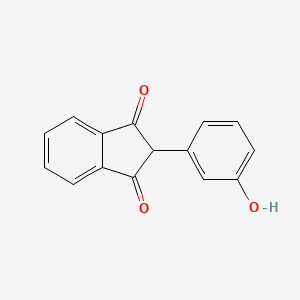
2-(2-Boc-aminoethoxy)ethanol
描述
2-(2-Boc-aminoethoxy)ethanol: is a chemical compound with the molecular formula C9H19NO4. It is commonly used in organic synthesis and as a building block in the preparation of various chemical entities. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is often used to protect amines during chemical reactions to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated products.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: The hydroxyl group in 2-(2-Boc-aminoethoxy)ethanol can undergo oxidation to form aldehydes or carboxylic acids. Reduction reactions can convert the hydroxyl group to an alkane.
Common Reagents and Conditions:
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
- N-alkylated amines from substitution reactions.
- Free amines from deprotection reactions.
- Aldehydes or carboxylic acids from oxidation reactions.
- Alkanes from reduction reactions.
科学研究应用
Chemistry: 2-(2-Boc-aminoethoxy)ethanol is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a linker in the preparation of bioconjugates.
Medicine: The compound is used in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.
相似化合物的比较
2-(2-Boc-aminoethoxy)acetic acid: Similar structure but contains an acetic acid moiety.
(2-Boc-aminoethoxy)anisole: Contains an anisole group instead of an ethanol group.
(2-Aminoethoxy)acetic acid: Lacks the Boc protecting group.
Uniqueness: 2-(2-Boc-aminoethoxy)ethanol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes.
属性
分子式 |
C9H19NO4 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |
InChI 键 |
IKPDNLJPUASMGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(COCCO)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)






![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)

![4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B8691779.png)

